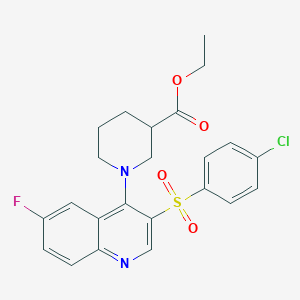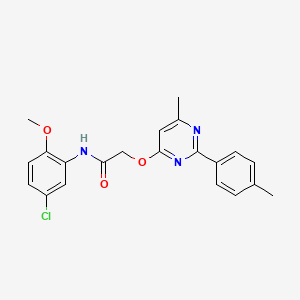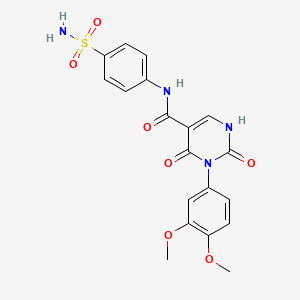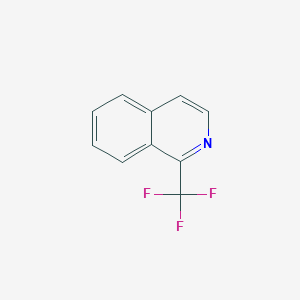
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate is a compound that appears to be related to a class of molecules with potential pharmacological properties. The compound's structure suggests it could be involved in interactions with biological targets, possibly serving as an inhibitor for enzymes like β-secretase, which are relevant in the context of diseases such as Alzheimer's .
Synthesis Analysis
The synthesis of related compounds, such as Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction, which is facilitated by microwave-assistance and the use of aluminium metal as a catalyst . The reaction conditions optimized for this process include a microwave power of 160 W, a temperature of 80 °C, and a duration of 20 minutes, leading to a high product yield of 94.2%. This suggests that a similar approach might be applicable for the synthesis of Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, although specific details would need to be tailored to its unique structure.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating a reliable approach to understanding the molecular structure. For Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, a similar analysis would likely provide insights into its molecular geometry and potential reactive sites.
Chemical Reactions Analysis
The chemical behavior of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates has been studied through NMR spectroscopy, which provides detailed information on the electronic environment of the molecule's atoms . This type of analysis can reveal how the introduction of halogen atoms, such as chlorine and fluorine, affects the molecule's reactivity and interaction with other chemical entities. By extension, Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate would be expected to undergo similar analyses to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical properties, such as melting points, and chemical properties, like NMR spectral data, have been determined for related compounds . These properties are crucial for identifying and characterizing the compound, as well as for predicting its solubility, stability, and reactivity. The molecular electrostatic potential and first hyperpolarizability of similar compounds have also been calculated, which are important for assessing the compound's role in nonlinear optics and its electronic properties . For Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, similar property analyses would be essential for a comprehensive understanding of its behavior in various environments.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Broad-Spectrum Antibacterial Activity : Certain derivatives of fluoroquinolone, closely related to Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, exhibit broad-spectrum antibacterial properties. These compounds have been shown to be active against various experimental infections, suggesting their potential use in treating systemic infections due to their favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
- Antimycobacterial Activities : Novel fluoroquinolones, including derivatives structurally similar to the compound , have been evaluated for their antimycobacterial activities both in vitro and in vivo against Mycobacterium tuberculosis and multi-drug resistant strains. Some of these compounds have demonstrated significant efficacy, highlighting the potential of such molecules in the treatment of tuberculosis and related infections (Senthilkumar et al., 2009).
Applications in Synthesis of Pharmacologically Active Compounds
- Synthesis of Anticancer Agents : The chemical framework of Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate serves as a precursor in the synthesis of various compounds with potential anticancer activity. For instance, derivatives synthesized from related structures have been evaluated as promising anticancer agents, demonstrating the versatility of this chemical scaffold in drug development (Rehman et al., 2018).
- Development of Antimicrobial Agents : Additionally, this compound and its analogs have been utilized in the synthesis of new antimicrobial agents, further illustrating its utility in medicinal chemistry. The ability to modify its structure and introduce various substituents makes it a valuable starting material for developing novel compounds with enhanced antimicrobial efficacy (Khalid et al., 2014).
Propiedades
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-4-3-11-27(14-15)22-19-12-17(25)7-10-20(19)26-13-21(22)32(29,30)18-8-5-16(24)6-9-18/h5-10,12-13,15H,2-4,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYUIHHWGAEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)






![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)